molecular formula C20H23N7O3S B2872105 1-(5-((4-([1,2,4]三唑并[4,3-b]哒嗪-6-基)哌嗪-1-基)磺酰基)-2-甲基吲哚啉-1-基)乙酮 CAS No. 1021217-56-0

1-(5-((4-([1,2,4]三唑并[4,3-b]哒嗪-6-基)哌嗪-1-基)磺酰基)-2-甲基吲哚啉-1-基)乙酮

货号: B2872105
CAS 编号: 1021217-56-0
分子量: 441.51
InChI 键: XXGFPIWFXGRBPN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, a piperazine ring, a sulfonyl group, and an indolinone group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring, in particular, is a fused ring system that can exist in several isomeric forms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions typical of their functional groups, such as nucleophilic substitution reactions at the sulfonyl group or electrophilic aromatic substitution reactions at the aromatic rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a sulfonyl group could make the compound more polar and increase its solubility in water .

科学研究应用

抗菌和抗真菌活性

已合成并评估了含[1,2,4]三唑和哌嗪衍生物的化合物的抗菌和抗真菌特性。这些化合物,包括[1,2,4]三唑并[4,3-b]哒嗪衍生物,对各种测试微生物表现出中等到良好的活性,表明在开发新的抗菌剂方面具有潜在应用 (Bektaş et al., 2007; Bhatt et al., 2016)。

抗真菌和抗疟疾活性

已探索含哌嗪和咪唑并[1,2-b]哒嗪部分的磺酰胺和酰胺衍生物对革兰氏阳性菌和革兰氏阴性菌的体外抗菌活性,以及抗真菌和抗疟疾活性。这表明在开发针对由这些微生物引起的感染和疾病的治疗方法中具有潜在应用 (Bhatt et al., 2016)。

葡聚糖合酶抑制剂

已发现哒嗪酮类似物(包括具有[1,2,4]三唑并[4,3-b]哒嗪和哌嗪成分的类似物)是有效的 β-1,3-葡聚糖合酶抑制剂。它们为开发具有改善的全身暴露和针对白色念珠菌和白色假丝酵母菌等菌株的功效的新型抗真菌剂提供了一条途径 (Zhou et al., 2011)。

抗糖尿病药物

已合成并评估了三唑-哒嗪-6-基取代的哌嗪的二肽基肽酶-4 (DPP-4) 抑制潜力,展示了抗糖尿病药物开发的有希望的途径。这些化合物表现出显着的体外和体内促胰岛素活性,突出了它们在管理糖尿病中的潜力 (Bindu et al., 2019)。

腺苷 A2a 受体拮抗剂

已证明 2-呋喃基[1,2,4]三唑并[1,5-a][1,3,5]三嗪的哌嗪衍生物是有效且选择性的腺苷 A(2a) 受体拮抗剂。这些化合物在帕金森病啮齿动物模型中具有口服活性,表明它们在治疗神经系统疾病中具有潜在用途 (Vu et al., 2004)。

作用机制

Mode of Action

The compound acts as a highly potent and selective inhibitor of ALK5 . It binds to the kinase domain of ALK5, thereby inhibiting its activity. This inhibition disrupts the TGF-β signaling pathway, leading to changes in cellular processes regulated by this pathway .

Biochemical Pathways

The TGF-β signaling pathway is the primary biochemical pathway affected by this compound. When TGF-β binds to its receptor, it activates the receptor’s kinase domain, which then phosphorylates and activates downstream SMAD proteins. These proteins translocate to the nucleus and regulate the transcription of target genes . By inhibiting ALK5, the compound prevents the activation of SMAD proteins, thereby affecting the transcription of genes regulated by the TGF-β pathway .

Pharmacokinetics

The compound exhibits good oral bioavailability, with a reported value of 51% . It also shows high systemic exposure (AUC) of 1426 ng × h/mL and a maximum plasma concentration (Cmax) of 1620 ng/mL . These properties suggest that the compound can be effectively absorbed and distributed in the body, reaching the necessary concentrations at the site of action .

Result of Action

The inhibition of ALK5 by the compound leads to the disruption of the TGF-β signaling pathway. This can result in changes in cell growth, differentiation, and apoptosis, depending on the specific cellular context . Given the role of TGF-β signaling in cancer progression and fibrosis, the compound may have potential therapeutic effects in these conditions .

未来方向

The future directions for research on this compound would depend on its intended use. For example, if it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

属性

IUPAC Name

1-[2-methyl-5-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O3S/c1-14-11-16-12-17(3-4-18(16)27(14)15(2)28)31(29,30)25-9-7-24(8-10-25)20-6-5-19-22-21-13-26(19)23-20/h3-6,12-14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGFPIWFXGRBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。